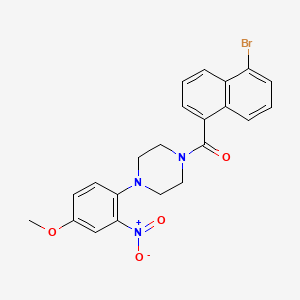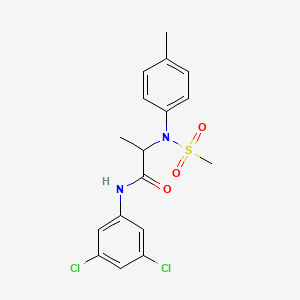
1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Übersicht
Beschreibung
1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, also known as R-18, is a synthetic compound that belongs to the family of designer drugs. It is a potent agonist of the cannabinoid receptors and has been found to have psychoactive effects. The compound has gained attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology.
Wirkmechanismus
1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine induces a conformational change that activates the associated G protein. This leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine also activates the mitogen-activated protein kinase pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, which is involved in reward and motivation. 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has also been found to decrease the release of glutamate, which is involved in learning and memory. In addition, 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have anxiolytic and antinociceptive effects, which may be mediated by the CB1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoid receptor activation without the confounding effects of other receptors. However, one limitation of using 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is its potential for psychoactive effects. This may make it difficult to interpret the results of experiments that use 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, especially those that involve behavioral assays.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine. One area of research is the development of more selective agonists for the CB1 receptor. This may lead to the development of drugs that have therapeutic effects without the psychoactive effects of 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine. Another area of research is the investigation of the role of the endocannabinoid system in various diseases, such as Parkinson's disease and Alzheimer's disease. 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine may be a useful tool for studying these diseases and developing new treatments. Finally, the use of 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine in combination with other drugs may lead to the development of new treatments for addiction and pain.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been used in scientific research to study the cannabinoid receptors and their role in various physiological and pathological processes. It has been found to have high affinity and selectivity for the CB1 receptor, which is primarily found in the central nervous system. 1-(5-bromo-1-naphthoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been used to investigate the effects of cannabinoid receptor activation on the release of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been used to study the role of the endocannabinoid system in pain, anxiety, and addiction.
Eigenschaften
IUPAC Name |
(5-bromonaphthalen-1-yl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O4/c1-30-15-8-9-20(21(14-15)26(28)29)24-10-12-25(13-11-24)22(27)18-6-2-5-17-16(18)4-3-7-19(17)23/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVUEWYASBGABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC4=C3C=CC=C4Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromonaphthalen-1-yl)[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluoro-3-methylphenyl)ethanone](/img/structure/B4175501.png)

![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4175527.png)
![N-[1-(2-furylmethyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]cyclohexanecarboxamide](/img/structure/B4175534.png)
![2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4175541.png)
![7-[2-(3,4-dihydro-1(2H)-quinolinyl)-1-methyl-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4175548.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4175560.png)
![N-(4-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4175569.png)
![4-[2-({2-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4175573.png)
![methyl 4-(5-{[(2,4-dimethylphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4175577.png)


![1-benzyl-5-bromo-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4175592.png)
![N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide](/img/structure/B4175600.png)